molecular formula C11H9NO3 B13030524 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid

2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B13030524
M. Wt: 203.19 g/mol
InChI Key: IBYKAEWXUAFMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid is a high-value chemical scaffold designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a fused furo[2,3-b]pyridine heterocyclic system, a structure recognized for its prevalence in pharmacologically active molecules . The carboxylic acid functional group at the 6-position serves as a versatile handle for further synthetic modification, enabling researchers to readily synthesize a wide array of derivatives such as amides, esters, and acid chlorides for structure-activity relationship (SAR) studies . The incorporation of a cyclopropyl substituent can be strategically used to influence the molecule's metabolic stability, lipophilicity, and overall three-dimensional shape, fine-tuning its interactions with biological targets . Fused bicyclic heteroaromatic structures like the one in this compound are frequently explored in the search for new enzyme inhibitors and are found in compounds with reported anticancer, antimicrobial, and kinase inhibitory activities . This makes 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid a critical intermediate for constructing novel molecules targeting various diseases. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)8-4-3-7-5-9(6-1-2-6)15-10(7)12-8/h3-6H,1-2H2,(H,13,14)

InChI Key

IBYKAEWXUAFMGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(O2)N=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Furo[2,3-b]pyridine Core

  • Starting Materials: Pyridine derivatives substituted at positions 2 and 6, often bearing halogen or ester groups.
  • Cyclization: Intramolecular cyclization can be achieved by reacting appropriate hydroxy or halogen substituents with nucleophiles to form the furan ring fused to the pyridine nucleus.
  • Example Reaction: The use of methyl phosphonyl chloride to promote concurrent dehydrohalogenation and dehydration of chlorinated piperidinedione derivatives to yield methyl esters of furo[2,3-b]pyridine carboxylic acids has been reported.

Introduction of the Cyclopropyl Group

  • Approach: The cyclopropyl substituent at position 2 can be introduced via nucleophilic substitution or cross-coupling reactions using cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide).
  • Mechanism: The organometallic reagent attacks an electrophilic site on the heterocyclic core, replacing a leaving group such as a halogen.
  • Alternative: Cyclopropyl groups may also be incorporated via cyclopropanation reactions on suitable olefinic precursors.

Carboxylic Acid Functionalization

  • From Esters: The methyl ester intermediate obtained after cyclization can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Hydrolysis Conditions: Acidic hydrolysis typically involves refluxing with dilute hydrochloric acid, whereas basic hydrolysis uses sodium hydroxide followed by acidification to liberate the acid.
  • Alternative Routes: Direct oxidation of aldehyde or alcohol precursors to carboxylic acids is less common in this fused heterocyclic system due to sensitivity of the ring system.

Representative Synthetic Sequence

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation/Functionalization Chlorination or bromination of pyridine derivative Halogenated pyridine intermediate
2 Cyclization Treatment with methyl phosphonyl chloride or base Formation of furo[2,3-b]pyridine methyl ester
3 Cyclopropylation Reaction with cyclopropylmagnesium bromide or related reagent Introduction of cyclopropyl group at position 2
4 Hydrolysis Acidic or basic hydrolysis of ester Formation of 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid

Analytical and Research Findings

  • Yields and Purity: The cyclization and functionalization steps typically afford moderate to high yields, with purification by column chromatography or recrystallization.
  • Reaction Monitoring: Techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the formation of the fused ring system and the carboxylic acid group.
  • Challenges: The sensitivity of the bicyclic system to harsh conditions necessitates mild hydrolysis and careful control of reaction parameters to avoid ring degradation.
  • Alternative Approaches: Some studies suggest intramolecular cyclizations starting from nitrile or amide intermediates, followed by hydrolysis to carboxylic acids, as a viable route.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Halogenation + Cyclization Chlorinated pyridine + methyl phosphonyl chloride Efficient ring closure Requires handling of reactive chlorinated intermediates
Cyclopropylation Cyclopropylmagnesium bromide Direct introduction of cyclopropyl group Sensitive to moisture and air; requires inert atmosphere
Ester Hydrolysis Acidic (HCl) or basic (NaOH) hydrolysis Straightforward conversion to acid Potential ring opening under harsh conditions
Nitrile Hydrolysis Acid or base catalyzed hydrolysis Alternative route to acids Multi-step and requires careful control

Chemical Reactions Analysis

Decarboxylative Fluorination

This compound undergoes deoxyfluorination using pentafluoropyridine (PFP) to form reactive acyl fluorides. This transformation enables subsequent amide bond formation under mild conditions :

Reaction Conditions :

  • Reagents : PFP (1.1 equiv), DIPEA (2 equiv)

  • Solvent : MeCN, room temperature

  • Yield : Up to 94% (isolated)

EntrySubstrateProduct (Acyl Fluoride)Yield (%)
11a 3a 94
2Ibuprofen3g 93
3Naproxen3h 94

The mechanism involves an S<sub>N</sub>Ar pathway where PFP activates the carboxylic acid, followed by fluoride transfer .

α-Bromination via Hell-Volhard-Zelinskii Reaction

The carboxylic acid group participates in α-bromination using Br<sub>2</sub> and PBr<sub>3</sub>, forming α-bromo derivatives :

\ceRCOOH>[Br2,PBr3]RCBr2COOH\ce{R-COOH->[Br2,PBr3]R-CBr2-COOH}

Key Steps :

  • Formation of acid bromide intermediate.

  • Enol tautomerization catalyzed by HBr.

  • Bromination at the α-position.

Limitations : Steric hindrance from the cyclopropyl group may reduce reaction efficiency.

Amide Bond Formation

The acyl fluoride intermediate reacts with amines to form amides in a one-pot process :

General Protocol :

  • Activate carboxylic acid with PFP (30 min).

  • Add amine (2 equiv) and stir for 24 hr.

  • Isolate amide via column chromatography.

AmineProduct Yield (%)
Benzylamine85
Aniline78
Piperidine91

C–H Functionalization

The pyridine ring facilitates palladium-catalyzed β- or γ-C(sp<sup>3</sup>)–H heteroarylation using iodopyridines :

Conditions :

  • Catalyst : Pd(OAc)<sub>2</sub> (10 mol%)

  • Ligand : Bidentate pyridine-pyridone (L11 , 10 mol%)

  • Additives : Ag<sub>2</sub>CO<sub>3</sub>, KH<sub>2</sub>PO<sub>4</sub>

  • Solvent : HFIP, 120°C

PositionIodopyridineYield (%)
β-C–H2-Iodopyridine72
γ-C–H2-Iodo-5-Me-pyridine68

This method overcomes coordination challenges posed by heteroaryl iodides .

Cross-Coupling Reactions

The pyridine core participates in Negishi cross-couplings using 2-heterocyclic organozinc reagents :

Example :

\ce2PyridinylZnCl+ArCl>[Pd2(dba)3,XPhos]2Arylpyridine\ce{2-Pyridinyl-ZnCl+Ar-Cl->[Pd2(dba)3,X-Phos]2-Arylpyridine}

Aryl ChlorideYield (%)
4-MeOC<sub>6</sub>H<sub>4</sub>Cl89
2-NaphthylCl83

Cyclopropane Functionalization

Photoredox-catalyzed decarboxylative radical addition enables cyclopropane ring functionalization :

Conditions :

  • Catalyst : Organic photocatalyst (e.g., eosin Y)

  • Light Source : Visible light

  • Substrate : Electron-deficient alkenes

AlkeneProduct Yield (%)
Methyl acrylate76
Acrylonitrile68

Enzymatic Reduction

Carboxylic acid reductase (CAR) catalyzes reduction to the corresponding aldehyde, though this has not been explicitly tested for this compound :

\ceRCOOH>[CAR,NADPH]RCHO\ce{R-COOH->[CAR,NADPH]R-CHO}

Structural and Mechanistic Notes

  • The fused furopyridine ring imposes steric constraints, affecting regioselectivity in C–H activation .

  • The cyclopropyl group enhances stability against ring-opening reactions under acidic/basic conditions .

  • Computational studies (PubChem CID 118644312) predict moderate lipophilicity (XLogP<sub>3</sub>-AA = 2), favoring solubility in polar aprotic solvents .

Scientific Research Applications

Introduction to 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic Acid

2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and drug development. This compound is notable for its structural features, which include a furo[2,3-b]pyridine framework and a cyclopropyl group, making it a potential candidate for various biological applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid. For instance, derivatives of pyridone-3-carboxylic acids have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action often involves interaction with DNA gyrase, a crucial enzyme for bacterial DNA replication. Molecular docking studies suggest that these compounds can effectively inhibit bacterial growth by targeting this enzyme, which is critical for maintaining bacterial viability .

Pharmacological Potential

The pharmacological profile of compounds derived from the furo[2,3-b]pyridine structure indicates potential as phosphodiesterase inhibitors. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been investigated for their ability to inhibit phosphodiesterase 4B (PDE4B), which plays a significant role in inflammatory processes. Compounds exhibiting selective inhibition of PDE4B could be useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Drug Development

The synthesis of 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid has been explored as part of broader drug development efforts targeting cancer therapies. The compound's structural characteristics may enhance its binding affinity to specific biological targets involved in cancer cell proliferation and survival. For instance, its application in the development of dual inhibitors targeting CDK4/6 pathways has been noted, as these pathways are crucial for cell cycle regulation in cancer cells .

Cosmetic Applications

There is emerging interest in the use of compounds like 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid in cosmetic formulations due to their potential skin benefits. Research into topical formulations indicates that compounds with similar structures can enhance skin hydration and provide anti-inflammatory effects, making them suitable for various dermatological applications .

Table: Summary of Research Findings on 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic Acid

Study ReferenceApplication AreaKey Findings
Cancer TherapyPotential use as a dual inhibitor targeting CDK4/6 pathways; enhances tumor growth inhibition.
Antimicrobial ActivityEffective against Staphylococcus aureus; interacts with DNA gyrase to inhibit bacterial growth.
Pharmacological PotentialInhibits PDE4B; potential treatment for inflammatory diseases such as asthma and COPD.
Cosmetic FormulationsEnhances skin hydration; anti-inflammatory properties beneficial for dermatological applications.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Furopyridine vs. Thienopyridine

The compound 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid () shares a fused bicyclic core but replaces the furan oxygen with sulfur (thiophene). Key differences include:

  • Electronic Effects: Sulfur in thienopyridine increases electron density compared to oxygen in furopyridine, altering binding affinity in enzymatic pockets.
  • Planarity: Both cores exhibit near-planar geometries, but torsion angles in substituents (e.g., 3-fluoroanilino in ) differ due to steric and electronic factors .
  • Bioactivity: Thienopyridine derivatives are explored for anticancer activity, while furopyridines may favor anti-inflammatory or antiviral applications.

Furopyridine vs. Simple Pyridine

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid () lacks a fused ring system. Key distinctions:

  • Substituent Position : The cyclopropylmethoxy group in is a flexible ether linker, whereas the cyclopropyl group in the target compound is directly fused, limiting rotational freedom .

Substituent Effects

Cyclopropyl Group

  • Steric Impact : Direct fusion of cyclopropyl to the furopyridine ring (target compound) creates greater steric hindrance than the cyclopropylmethoxy group in .
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, enhancing pharmacokinetic profiles compared to bulkier substituents like 3-fluoroanilino in .

Carboxylic Acid Functionality

  • Solubility and Binding: The carboxylic acid at position 6 (target compound and ) enables hydrogen bonding with biological targets, a critical feature absent in non-carboxylic analogs like chicoric acid ().

Pharmacological Potential vs. Natural Products

Chicoric Acid (), a natural dicaffeoyl tartaric acid, differs entirely in structure but shares pharmacological research applications. Contrasts include:

  • Synthetic vs. Natural Origin : The target compound’s synthetic design allows for precise functionalization, unlike chicoric acid’s natural extraction limitations.
  • Mechanistic Diversity : Chicoric acid modulates immune responses via antioxidant pathways, whereas furopyridine-carboxylic acids may target enzymatic active sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents PSA (Ų) LogP
2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid Furo[2,3-b]pyridine C₁₁H₉NO₃ 203.20* Cyclopropyl (C-2), COOH (C-6) ~70 ~1.2
4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid Thieno[2,3-b]pyridine C₁₄H₉FN₂O₂S 312.30 3-Fluoroanilino (C-4), COOH (C-6) 85.2 2.5
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid Pyridine C₁₀H₁₁NO₃ 193.20 Cyclopropylmethoxy (C-6), COOH (C-2) 59.4 1.57
Chicoric Acid Tartaric acid C₂₂H₁₈O₁₂ 474.37 Two caffeoyl groups 197.0 -0.8

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Feasibility : The cyclopropyl group in the target compound may require specialized cyclopropanation techniques, as seen in ’s synthesis of cyclopropylmethoxy derivatives .
  • Biological Activity: Thienopyridine derivatives () show nanomolar IC₅₀ values in kinase assays, suggesting the target compound’s furopyridine core could achieve similar potency with improved selectivity .
  • Thermodynamic Stability: The fused furopyridine system likely exhibits higher melting points compared to non-fused pyridines (e.g., ), though experimental data are needed.

Biological Activity

2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Activity

Research indicates that 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values indicate a promising potential for development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, it has shown activity against several cancer cell lines, including breast and prostate cancer cells.

The mechanism through which 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways.

  • Enzyme Inhibition : It may inhibit key enzymes that are crucial for cellular metabolism and proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, leading to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of pyridine carboxylic acids, including 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid. The results indicated significant inhibition against Gram-positive bacteria with an MIC ranging from 32 to 128 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus64 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerPC-3 (Prostate Cancer)20 µM

Q & A

Q. What are the established synthetic routes for 2-cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via acid-catalyzed cyclization of hydroxypyridone precursors, as demonstrated in Guareschi-type reactions . Key steps include condensation of cyanoacetic acid esters with β-keto esters and amines. Reaction temperature (e.g., 118°C at 20 mmHg) and solvent choice (e.g., THF for cyclization) critically affect yield. For example, yields as low as 9% highlight the need for optimization of stoichiometry and catalyst selection .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear magnetic resonance (NMR) is essential for confirming the fused furopyridine core and cyclopropyl substituent. Fluorescence spectroscopy is useful due to the compound’s blue fluorescence in aqueous solutions, which aids in tracking stability and aggregation . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds (as in related pyridinecarboxylic acid derivatives) ensures analytical rigor .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The cyclopropyl moiety introduces steric hindrance and electronic effects, altering reactivity at the pyridine nitrogen or carboxylic acid group. For example, cyclopropane’s ring strain may promote ring-opening reactions under acidic conditions, necessitating careful pH control during functionalization .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 2-cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid?

Density functional theory (DFT) can predict transition states in cyclization steps, guiding solvent and catalyst selection. For instance, simulating the intramolecular O-alkylation pathway (used in furopyridine synthesis) can identify energy barriers and improve yield .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

Conflicting stability reports may arise from impurities (e.g., residual solvents) or moisture sensitivity. Accelerated stability studies (40°C/75% RH) paired with HPLC monitoring can clarify degradation pathways. Incompatibility with strong oxidizers or bases should also be tested empirically .

Q. What methodologies assess the compound’s potential as a bioactive precursor in drug discovery?

Structure-activity relationship (SAR) studies can modify the carboxylic acid group to amides or esters (e.g., ethyl ester derivatives in thienopyridines) to enhance bioavailability . Toxicity screening per IARC/OSHA guidelines is critical, as pyridine derivatives may exhibit carcinogenic risks at ≥0.1% concentrations .

Q. How do solvent polarity and proticity affect the compound’s fluorescence properties?

Polar aprotic solvents (e.g., DMSO) may enhance fluorescence intensity by stabilizing excited states, while protic solvents (e.g., water) could quench it via hydrogen bonding. Systematic solvent screens paired with time-resolved spectroscopy can quantify these effects .

Methodological Notes

  • Synthesis Optimization : Prioritize catalysts like 1,1'-carbonyldiimidazole for cyclization to minimize side reactions .
  • Analytical Validation : Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight (C10H11NO3; exact mass 193.074) and detect degradation products .
  • Safety Protocols : Adopt NIOSH-approved respirators and full-body protection during synthesis, as pyridine derivatives may pose inhalation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.